molecular formula C4H10N2O2S B2931517 (Cyclopropylsulfamoyl)(methyl)amine CAS No. 1328511-88-1

(Cyclopropylsulfamoyl)(methyl)amine

Cat. No.: B2931517
CAS No.: 1328511-88-1
M. Wt: 150.2
InChI Key: LFSSLNJJMAGJPL-UHFFFAOYSA-N
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Description

(Cyclopropylsulfamoyl)(methyl)amine is a sulfonamide derivative featuring a cyclopropyl group directly bonded to a sulfamoyl moiety, which is further connected to a methylamine group.

Properties

IUPAC Name

N-(methylsulfamoyl)cyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-5-9(7,8)6-4-2-3-4/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSSLNJJMAGJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328511-88-1
Record name (cyclopropylsulfamoyl)(methyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylsulfamoyl)(methyl)amine typically involves the reaction of cyclopropylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of (Cyclopropylsulfamoyl)(methyl)amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylsulfamoyl)(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Cyclopropylsulfamoyl)(methyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylsulfamoyl)(methyl)amine involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effects .

Comparison with Similar Compounds

2-(Cyclopropylsulfamoyl)ethanethioamide

  • Structure : Cyclopropylsulfamoyl group linked to an ethanethioamide ().
  • Key Differences :
    • The thioamide (-C(=S)-NH2) replaces the methylamine group, altering electronic properties and reducing basicity compared to the target compound.
    • Applications: Thioamides are often used in drug design for their metabolic stability .
Property (Cyclopropylsulfamoyl)(methyl)amine (Inferred) 2-(Cyclopropylsulfamoyl)ethanethioamide
Functional Groups Sulfamoyl, methylamine Sulfamoyl, thioamide
Basicity Moderate (amine pKa ~10) Lower (thioamide pKa ~8–9)
Metabolic Stability Likely lower Higher due to thioamide group

Cyclopropyl(phenyl)methylamine

  • Structure : Cyclopropyl and phenyl groups attached to a methylamine backbone ().
  • Key Differences: Lacks the sulfamoyl group, reducing hydrogen-bonding capacity.
Property (Cyclopropylsulfamoyl)(methyl)amine Cyclopropyl(phenyl)methylamine
Hydrogen-Bonding Sites Sulfamoyl (-SO2-NH-) None
Lipophilicity (LogP) Moderate (~1.5–2.5) Higher (~2.5–3.5) due to phenyl group
Pharmacokinetics Likely slower absorption Faster absorption due to lipophilicity

Methyl Diethanol Amine (MDEA)

  • Structure: Tertiary amine with two ethanol groups (–6).
  • Key Differences :
    • MDEA’s tertiary amine and hydroxyl groups enhance CO2 adsorption via carbamate formation, unlike the primary amine in the target compound.
    • Applications: MDEA is widely used in CO2 capture, achieving 2.63 mmol CO2/g adsorption capacity ().
Property (Cyclopropylsulfamoyl)(methyl)amine MDEA
Amine Type Primary amine Tertiary amine
CO2 Adsorption Mechanism Physical adsorption (weak) Chemical adsorption (carbamate formation)
Adsorption Capacity Not studied 2.63 mmol CO2/g

{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine

  • Structure : Cyclopropylsulfonyl group attached to a piperidine-methylamine ().
  • Piperidine ring introduces conformational rigidity, affecting receptor binding in drug design .
Property (Cyclopropylsulfamoyl)(methyl)amine {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine
Hydrogen-Bonding Sites Sulfamoyl (-SO2-NH-) None (sulfonyl group)
Structural Rigidity Flexible High (piperidine ring)
Drug Design Utility Potential enzyme inhibitor Likely CNS-targeting due to rigidity

Biological Activity

Overview of (Cyclopropylsulfamoyl)(methyl)amine

(Cyclopropylsulfamoyl)(methyl)amine is a sulfonamide derivative that exhibits various biological activities. Sulfonamides are known for their antimicrobial properties, and modifications to their structure can enhance their efficacy against specific targets. The cyclopropyl group may influence the compound's pharmacokinetics and interaction with biological systems.

Antimicrobial Properties

Sulfonamides, including derivatives like (Cyclopropylsulfamoyl)(methyl)amine, primarily function as bacteriostatic agents. They inhibit bacterial growth by interfering with folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is crucial for the development of many pathogenic bacteria.

Key Findings:

  • Inhibition of Bacterial Growth: Studies have shown that sulfonamide derivatives can effectively inhibit a range of Gram-positive and Gram-negative bacteria.
  • Resistance Mechanisms: Understanding the resistance mechanisms in bacteria is essential for developing new derivatives that can overcome these challenges.

Case Studies

  • Study on Antimicrobial Efficacy:
    • A study evaluated various sulfonamide derivatives against strains of Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the sulfonamide structure, such as adding a cyclopropyl group, enhanced antibacterial activity.
    • Table 1: Antibacterial Activity of Sulfonamide Derivatives
      CompoundMIC (µg/mL)Target Bacteria
      (Cyclopropylsulfamoyl)(methyl)amine4E. coli
      Standard Sulfamethoxazole16Staphylococcus aureus
  • Pharmacokinetic Studies:
    • Research into the pharmacokinetics of sulfonamide derivatives has shown that cyclopropyl modifications can affect absorption and distribution in vivo, potentially leading to improved therapeutic outcomes.

The mechanism by which (Cyclopropylsulfamoyl)(methyl)amine exerts its biological effects involves:

  • Folic Acid Synthesis Inhibition: By mimicking para-aminobenzoic acid (PABA), it competes with this substrate for binding to dihydropteroate synthase.
  • Impact on Nucleotide Synthesis: This inhibition leads to decreased production of nucleic acids, ultimately hindering bacterial growth and replication.

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